N~3~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Overview
Description
N~3~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxybenzyl group, which is then attached to a thiadiazole ring. The final step involves the formation of the piperidine-dicarboxamide structure. Key reagents used in these reactions include trifluoroacetic acid, palladium catalysts, and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can undergo a variety of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically yields carbonyl-containing products, while reduction with sodium borohydride results in alcohols or amines.
Scientific Research Applications
N~3~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The
Properties
IUPAC Name |
3-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-24(2)20(27)25-9-5-6-14(12-25)18(26)21-19-23-22-17(30-19)11-13-7-8-15(28-3)16(10-13)29-4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNBXIZGALTPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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